1,6-Dioxacyclohexadecane-7,16-dione
Overview
Description
1,6-Dioxacyclohexadecane-7,16-dione is an organic compound with the molecular formula C14H24O4. It is also known by its CAS number 58296-43-8. This compound is a cyclic diester, which is often used in various scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dioxacyclohexadecane-7,16-dione can be synthesized through the esterification of sebacic acid with butane-1,4-diol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the cyclic diester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where sebacic acid and butane-1,4-diol are fed into a reactor with a catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxacyclohexadecane-7,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
1,6-Dioxacyclohexadecane-7,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 1,6-Dioxacyclohexadecane-7,16-dione involves its interaction with various molecular targets, primarily through its ester functional groups. These groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can further participate in biochemical pathways. The compound’s cyclic structure also allows it to interact with specific enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxacyclohexadecane-5,16-dione: Similar in structure but differs in the position of the ester groups.
Sebacic acid butane-1,4-diyl ester: Another name for 1,6-Dioxacyclohexadecane-7,16-dione, highlighting its ester linkage.
Uniqueness
This compound is unique due to its specific cyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
1,6-dioxacyclohexadecane-7,16-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-13-9-5-3-1-2-4-6-10-14(16)18-12-8-7-11-17-13/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCTYGGTIWUNMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCCOC(=O)CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069243 | |
Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58296-43-8 | |
Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58296-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058296438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Dioxacyclohexadecane-7,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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